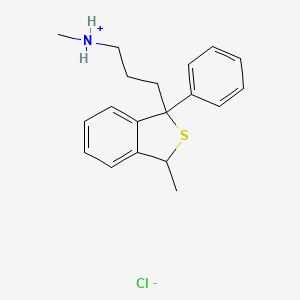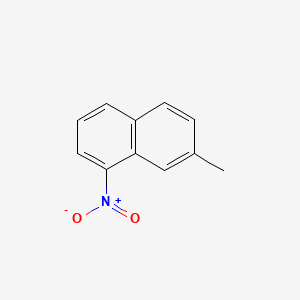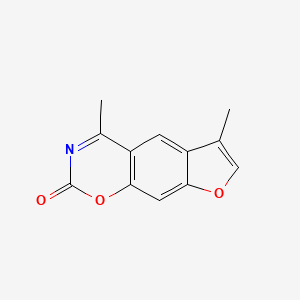
4,4'-Dimethylazapsoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethylazapsoralen is a synthetic compound belonging to the class of furanocoumarins. These compounds are known for their ability to intercalate into DNA and form covalent bonds upon exposure to ultraviolet light. This property makes them useful in various scientific and medical applications, particularly in the field of phototherapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethylazapsoralen typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with a coumarin precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4,4’-Dimethylazapsoralen may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dimethylazapsoralen undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at specific positions on the furan or coumarin rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethylazapsoralen has a wide range of applications in scientific research, including:
Chemistry: Used as a photoreactive agent in the study of DNA interactions and photochemical reactions.
Biology: Employed in the investigation of DNA repair mechanisms and the effects of UV-induced DNA damage.
Medicine: Utilized in phototherapy for treating skin conditions such as psoriasis and vitiligo. It is also explored for its potential in cancer treatment due to its ability to induce DNA cross-linking.
Industry: Applied in the development of photoprotective coatings and materials that require UV stability.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethylazapsoralen involves its ability to intercalate into DNA and form covalent bonds upon exposure to ultraviolet light. This intercalation disrupts the normal structure of DNA, leading to the formation of cross-links that can inhibit DNA replication and transcription. The molecular targets include thymine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Psoralen: A naturally occurring furanocoumarin with similar DNA intercalating properties.
Methoxsalen: A synthetic derivative of psoralen used in phototherapy.
Bergapten: Another furanocoumarin with photoreactive properties.
Uniqueness: 4,4’-Dimethylazapsoralen is unique due to its specific structural modifications that enhance its photoreactivity and DNA intercalating ability. These modifications can result in different photochemical behaviors and therapeutic potentials compared to other furanocoumarins.
Eigenschaften
CAS-Nummer |
120482-96-4 |
|---|---|
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
4,6-dimethylfuro[3,2-g][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C12H9NO3/c1-6-5-15-10-4-11-9(3-8(6)10)7(2)13-12(14)16-11/h3-5H,1-2H3 |
InChI-Schlüssel |
UXUDKHXAGSUSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=CC3=C(C=C12)C(=NC(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


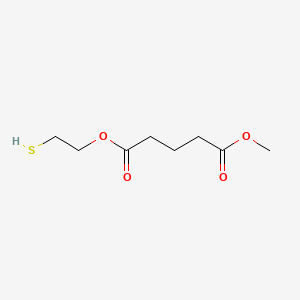
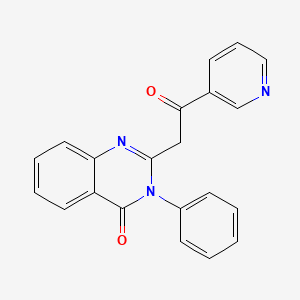
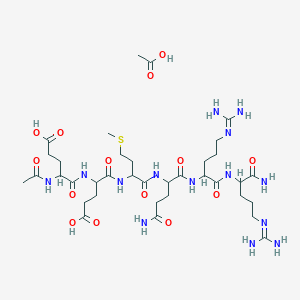
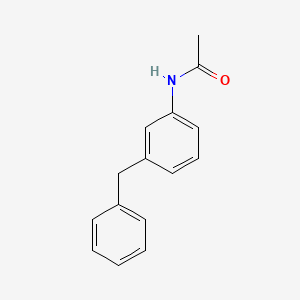


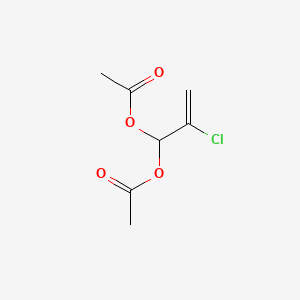
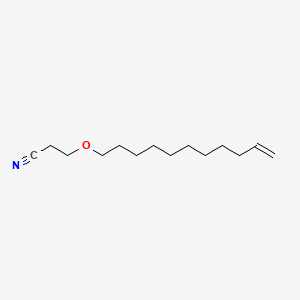

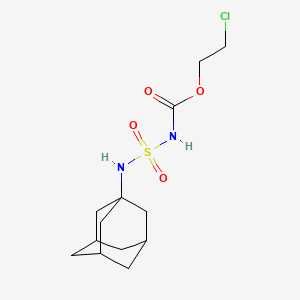

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
